molecular formula C17H21N3O3S B268241 4-[(anilinocarbonyl)amino]-N-(sec-butyl)benzenesulfonamide

4-[(anilinocarbonyl)amino]-N-(sec-butyl)benzenesulfonamide

Cat. No. B268241
M. Wt: 347.4 g/mol
InChI Key: FKDMNRBMKCPFBC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(Anilinocarbonyl)amino]-N-(sec-butyl)benzenesulfonamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. This compound is also known as Sunitinib, which is a tyrosine kinase inhibitor that has been approved by the FDA for the treatment of various types of cancer.

Mechanism of Action

The mechanism of action of 4-[(anilinocarbonyl)amino]-N-(sec-butyl)benzenesulfonamide involves the inhibition of tyrosine kinases, which are enzymes that play a crucial role in cell signaling pathways. Tyrosine kinases are involved in various cellular processes, including cell growth, differentiation, and survival. By inhibiting tyrosine kinases, 4-[(anilinocarbonyl)amino]-N-(sec-butyl)benzenesulfonamide can block the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-[(anilinocarbonyl)amino]-N-(sec-butyl)benzenesulfonamide are primarily related to its inhibition of tyrosine kinases. By blocking the activity of these enzymes, it can disrupt cell signaling pathways and prevent the growth and proliferation of cancer cells. However, this compound can also have off-target effects on other cellular processes, which can lead to various side effects.

Advantages and Limitations for Lab Experiments

One of the main advantages of 4-[(anilinocarbonyl)amino]-N-(sec-butyl)benzenesulfonamide is its potent inhibitory activity against tyrosine kinases, which makes it a useful tool for studying the role of these enzymes in various cellular processes. However, this compound can also have off-target effects and can be toxic to cells at high concentrations, which can limit its use in certain experiments.

Future Directions

There are several future directions for the study of 4-[(anilinocarbonyl)amino]-N-(sec-butyl)benzenesulfonamide. One area of research is the development of more potent and selective tyrosine kinase inhibitors that can overcome the limitations of current inhibitors. Another area of research is the identification of new targets for tyrosine kinase inhibitors, which can expand the scope of their therapeutic applications. Additionally, the use of 4-[(anilinocarbonyl)amino]-N-(sec-butyl)benzenesulfonamide in combination with other drugs or therapies may also be explored as a way to enhance its efficacy and reduce its side effects.

Synthesis Methods

The synthesis of 4-[(anilinocarbonyl)amino]-N-(sec-butyl)benzenesulfonamide involves several steps, including the reaction between N-(tert-butoxycarbonyl)-4-aminobenzenesulfonamide and aniline to form N-(tert-butoxycarbonyl)-4-(phenylamino)benzenesulfonamide. This intermediate is then treated with sec-butyl lithium to form 4-[(anilinocarbonyl)amino]-N-(sec-butyl)benzenesulfonamide.

Scientific Research Applications

4-[(Anilinocarbonyl)amino]-N-(sec-butyl)benzenesulfonamide has been extensively studied for its potential applications in various fields. In medicinal chemistry, it has been used as a tyrosine kinase inhibitor for the treatment of various types of cancer, including gastrointestinal stromal tumors, renal cell carcinoma, and pancreatic neuroendocrine tumors. In biochemistry, it has been used to study the mechanism of action of tyrosine kinases and their role in cell signaling pathways. In pharmacology, it has been used to study the pharmacokinetics and pharmacodynamics of tyrosine kinase inhibitors.

properties

Product Name

4-[(anilinocarbonyl)amino]-N-(sec-butyl)benzenesulfonamide

Molecular Formula

C17H21N3O3S

Molecular Weight

347.4 g/mol

IUPAC Name

1-[4-(butan-2-ylsulfamoyl)phenyl]-3-phenylurea

InChI

InChI=1S/C17H21N3O3S/c1-3-13(2)20-24(22,23)16-11-9-15(10-12-16)19-17(21)18-14-7-5-4-6-8-14/h4-13,20H,3H2,1-2H3,(H2,18,19,21)

InChI Key

FKDMNRBMKCPFBC-UHFFFAOYSA-N

SMILES

CCC(C)NS(=O)(=O)C1=CC=C(C=C1)NC(=O)NC2=CC=CC=C2

Canonical SMILES

CCC(C)NS(=O)(=O)C1=CC=C(C=C1)NC(=O)NC2=CC=CC=C2

Origin of Product

United States

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